Cas no 1514195-71-1 (3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol)

3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at the 3-position and a piperidin-3-yl moiety at the 1-position. The presence of the hydroxyl group at the 5-position enhances its potential for hydrogen bonding, making it a versatile intermediate in medicinal chemistry and drug discovery. Its structural complexity allows for selective interactions with biological targets, particularly in the development of kinase inhibitors or GPCR modulators. The cyclopropyl and piperidine groups contribute to improved metabolic stability and bioavailability, while the pyrazole scaffold offers opportunities for further functionalization. This compound is of interest for researchers exploring novel pharmacophores in therapeutic applications.
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol structure
1514195-71-1 structure
Product name:3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
CAS No:1514195-71-1
MF:C11H17N3O
Molecular Weight:207.272182226181
CID:5578392

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-5-ol, 3-cyclopropyl-1-(3-piperidinyl)-
    • 3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
    • 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
    • インチ: 1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)9-2-1-5-12-7-9/h6,8-9,12,15H,1-5,7H2
    • InChIKey: GTCZDMSXAPENHH-UHFFFAOYSA-N
    • SMILES: N1(C2CCCNC2)C(O)=CC(C2CC2)=N1

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Predicted)
  • Boiling Point: 404.3±45.0 °C(Predicted)
  • 酸度系数(pKa): 8.61±0.50(Predicted)

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2198-6148-1g
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-6148-2.5g
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1 95%+
2.5g
$1267.0 2023-09-06
TRC
C230396-1g
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1
1g
$ 570.00 2022-04-01
Life Chemicals
F2198-6148-0.5g
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1 95%+
0.5g
$551.0 2023-09-06
TRC
C230396-500mg
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1
500mg
$ 365.00 2022-04-01
TRC
C230396-100mg
3-Cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1
100mg
$ 95.00 2022-04-01
Life Chemicals
F2198-6148-5g
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-6148-0.25g
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F2198-6148-10g
3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol
1514195-71-1 95%+
10g
$2675.0 2023-09-06

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol 関連文献

3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-olに関する追加情報

Professional Introduction to Compound with CAS No. 1514195-71-1 and Product Name: 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol

The compound with the CAS number 1514195-71-1 and the product name 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol incorporates a cyclopropyl group and a piperidine moiety, which are known to enhance binding affinity and selectivity in biological targets. These features make it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a growing interest in the development of small molecules that can modulate biological pathways associated with various diseases. The 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol compound has been extensively studied for its potential role in inhibiting key enzymes and receptors involved in inflammatory responses, cancer, and neurodegenerative disorders. The cyclopropyl group, in particular, is known for its ability to improve metabolic stability and oral bioavailability, making it an attractive feature for drug candidates.

One of the most compelling aspects of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol is its interaction with biological targets. The piperidine ring enhances the compound's solubility and binding affinity, while the pyrazole moiety provides a scaffold for further functionalization. This dual functionality allows researchers to fine-tune the compound's properties to achieve optimal pharmacological effects. Recent studies have demonstrated that derivatives of this compound exhibit significant activity against various disease-related proteins, including kinases and transcription factors.

The pharmaceutical industry has been particularly interested in 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol due to its potential as a lead compound for new therapeutics. Its structural features make it a versatile tool for medicinal chemists, enabling the design of novel molecules with improved efficacy and reduced side effects. Furthermore, the compound's ability to cross the blood-brain barrier suggests its utility in treating central nervous system disorders.

Recent advancements in computational chemistry have allowed for more accurate predictions of the biological activity of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol. Machine learning models have been trained on large datasets of similar compounds to predict their binding affinities and pharmacokinetic properties. These models have helped researchers identify key structural features that contribute to the compound's activity, guiding the design of more effective derivatives.

The synthesis of 3-cyclopropyl-1-(piperidin-3-yl)-1H-pyrazol-5-ol presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the core pyrazole ring, while protecting group strategies have been used to ensure regioselective functionalization.

Preclinical studies have shown promising results regarding the safety and efficacy of 3-cyclopropyl-1-(piperidin-3-yll)-1H-pyrazol--5--ol when used in animal models. These studies have highlighted its potential as a therapeutic agent for conditions such as chronic inflammation and neurodegenerative diseases. The compound's ability to modulate key signaling pathways without significant off-target effects makes it an attractive candidate for further clinical development.

The future of 3-cyclopropyl--(pyridine--(---)---pyridine)--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine--pyridine

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